Cas no 877636-43-6 (6-{(4-methylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate)

6-{(4-methylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate 化学的及び物理的性質
名前と識別子
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- [6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate
- SR-01000020404-1
- SR-01000020404
- MLS003389523
- Q27165019
- 877636-43-6
- F2510-0125
- 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate
- 4-nitrobenzoic acid [6-[[(4-methyl-2-pyrimidinyl)thio]methyl]-4-oxo-3-pyranyl] ester
- MLS-0437385.0001
- SMR002078187
- AB00687546-01
- AKOS024654795
- CHEBI:93306
- CHEMBL2158275
- MLS-0437385.0002
- 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate
- BDBM50393896
- 6-{(4-methylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate
-
- インチ: 1S/C18H13N3O6S/c1-11-6-7-19-18(20-11)28-10-14-8-15(22)16(9-26-14)27-17(23)12-2-4-13(5-3-12)21(24)25/h2-9H,10H2,1H3
- InChIKey: UMKSGEWGYQSSMF-UHFFFAOYSA-N
- SMILES: C(OC1C(=O)C=C(CSC2=NC=CC(C)=N2)OC=1)(=O)C1=CC=C([N+]([O-])=O)C=C1
計算された属性
- 精确分子量: 399.05250632g/mol
- 同位素质量: 399.05250632g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 9
- 重原子数量: 28
- 回転可能化学結合数: 6
- 複雑さ: 681
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 150Ų
6-{(4-methylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2510-0125-20mg |
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate |
877636-43-6 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2510-0125-2mg |
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate |
877636-43-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2510-0125-25mg |
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate |
877636-43-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2510-0125-5mg |
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate |
877636-43-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2510-0125-20μmol |
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate |
877636-43-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2510-0125-4mg |
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate |
877636-43-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2510-0125-5μmol |
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate |
877636-43-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2510-0125-10mg |
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate |
877636-43-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2510-0125-30mg |
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate |
877636-43-6 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2510-0125-15mg |
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate |
877636-43-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
6-{(4-methylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
6-{(4-methylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoateに関する追加情報
Professional Introduction to Compound with CAS No. 877636-43-6 and Product Name: 6-{(4-methylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate
Compound with the CAS number 877636-43-6 and the product name 6-{(4-methylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The unique combination of functional groups, including the sulfanylmethyl moiety and the nitrobenzoate moiety, makes this compound a promising candidate for further exploration in various therapeutic areas.
The molecular structure of this compound consists of a pyran ring fused with a pyrimidine ring, both of which are well-documented heterocyclic systems known for their biological activity. The presence of the 4-methylpyrimidin-2-yl group introduces a methyl substituent at the 4-position of the pyrimidine ring, which can influence the electronic properties and reactivity of the molecule. This structural feature is particularly interesting as it may enhance the compound's binding affinity to biological targets, making it a valuable scaffold for drug design.
The sulfanylmethyl group attached to the pyran ring adds another layer of complexity to the compound's chemistry. Sulfur-containing compounds are widely recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The sulfanylmethyl group can serve as a versatile handle for further functionalization, allowing chemists to modify the compound's properties and tailor it for specific applications. This flexibility is crucial in drug development, where precise control over molecular structure is essential for achieving desired pharmacological effects.
The 4-nitrobenzoate moiety at one end of the molecule introduces a nitro group, which is known for its ability to enhance lipophilicity and metabolic stability. Nitroaromatic compounds have been extensively studied in medicinal chemistry due to their broad spectrum of biological activities. The nitro group can also be reduced to an amine, providing a pathway for further derivatization and exploration of new analogs. This dual functionality makes the compound a rich starting point for synthetic chemistry and drug discovery efforts.
Recent research in the field of heterocyclic chemistry has highlighted the importance of pyranopyrimidine derivatives in medicinal chemistry. These compounds have shown promise in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The structural motif present in this compound aligns well with these emerging trends, suggesting that it may exhibit similar biological activities. Furthermore, the presence of multiple functional groups provides ample opportunities for structure-activity relationship (SAR) studies, which are critical for optimizing drug candidates.
In addition to its structural complexity, this compound has been studied for its potential pharmacological effects. Preliminary investigations have suggested that it may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways. For instance, the sulfanylmethyl group could interact with metalloproteinases or other enzymes that play a role in cancer progression or inflammation. The nitrobenzoate moiety might also contribute to its bioactivity by modulating electron density and reactivity at key sites within biological targets.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful manipulation of functional groups while maintaining regioselectivity and stereochemical integrity. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, have been employed to construct the complex core structure efficiently. These synthetic strategies not only highlight the expertise required but also demonstrate the compound's feasibility as a research tool.
As research continues to evolve, new methodologies for studying complex molecules like this one are being developed. Techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are essential for elucidating structures and understanding mechanisms of action. These tools provide invaluable insights into how the compound interacts with biological systems at both molecular and cellular levels.
The potential applications of this compound extend beyond basic research into therapeutic agents. Its unique structure makes it an attractive candidate for use as an intermediate in more complex synthetic pathways or as a building block for larger molecules with enhanced functionality. The pharmaceutical industry often relies on such intermediates to streamline drug development processes and reduce costs associated with large-scale production.
In conclusion,6-{(4-methylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate (CAS No. 877636-43-6) is a structurally intricate compound with significant potential in chemical biology and drug development. Its combination of functional groups offers opportunities for diverse applications across multiple therapeutic areas, making it an exciting subject for further investigation by researchers worldwide.
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